molecular formula C14H14BrN3 B15209527 2-Amino-1-(2-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(2-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B15209527
M. Wt: 304.18 g/mol
InChI Key: CYUWMYHWTGBDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an amino group, a bromo-substituted phenyl ring, and a nitrile group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form an intermediate. This intermediate is then subjected to cyclization and subsequent functional group transformations to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography are essential to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

2-Amino-1-(2-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2-bromo-4-methylphenyl)-1H-pyrrole-3-carbonitrile: Similar structure but lacks the dimethyl groups.

    2-Amino-1-(2-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Similar structure with a chloro group instead of a bromo group.

Uniqueness

2-Amino-1-(2-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both bromo and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C14H14BrN3

Molecular Weight

304.18 g/mol

IUPAC Name

2-amino-1-(2-bromo-4-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C14H14BrN3/c1-8-4-5-13(12(15)6-8)18-10(3)9(2)11(7-16)14(18)17/h4-6H,17H2,1-3H3

InChI Key

CYUWMYHWTGBDGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=C2N)C#N)C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.